
5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
説明
5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to trigger an inflammatory response. TLR4 activation has been implicated in various diseases, including sepsis, cancer, and autoimmune disorders. Therefore, TAK-242 has attracted considerable attention as a potential therapeutic agent.
科学的研究の応用
Synthesis and Pharmacological Potential
The compound 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester and its derivatives have been explored for various scientific applications, predominantly in the synthesis of new pharmacological agents. One notable investigation involved the synthesis of a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to evaluate their analgesic and anti-inflammatory activities. The synthesized compounds demonstrated significant analgesic and anti-inflammatory effects, with minimal ulcerogenic potential compared to traditional medicines like indomethacin, suggesting a potential for development into new therapeutic agents (Gokulan et al., 2012).
Host–Guest Chemistry and Molecular Recognition
Research on pyrazole ester derivatives, including those similar to 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester, has shed light on their capacity for molecular recognition, particularly in host–guest interactions. A study explored the binding affinity and stability of pyrazole ester derivatives towards acetone molecules, revealing selective induced polarization and stabilization of the system through hydrogen bonding and C–H⋯π interactions. This work underlines the utility of such compounds in developing receptor molecules for specific substrates (Tewari et al., 2014).
Structural and Spectral Studies
Further, structural and spectral investigations of related compounds have provided insights into the chemistry of pyrazole derivatives. For instance, a detailed study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combined experimental and theoretical approaches to characterize its structural, spectral properties, and electronic transitions, contributing to a deeper understanding of its molecular behavior (Viveka et al., 2016).
Antioxidant Properties
Another aspect of research focuses on the antioxidant properties of pyrazole derivatives. Copper(II) complexes with pyrazole-based ligands were studied for their electrochemical and antioxidant properties, showing potential as trifunctional enzyme mimics with superoxide dismutase, catalase, and glutathione peroxidase-like activities. Such compounds could play a significant role in developing antioxidant therapies (Kupcewicz et al., 2012).
作用機序
Target of action
The compound belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and substituents .
Mode of action
The mode of action of a specific pyrazole compound depends on its structure and the target it interacts with. It can act as an inhibitor, activator, or modulator of its target, leading to changes in the target’s activity .
Biochemical pathways
Pyrazoles can affect various biochemical pathways depending on their targets. For example, some pyrazoles are known to inhibit cyclooxygenase enzymes, affecting the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles can vary widely depending on their specific structures. Factors such as solubility, stability, and molecular size can influence their absorption and distribution in the body .
Result of action
The molecular and cellular effects of a pyrazole compound depend on its mode of action and the biochemical pathways it affects. For example, a pyrazole that inhibits an enzyme involved in inflammation can reduce inflammatory responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole compounds .
特性
IUPAC Name |
methyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-10(3)11(6-9(8)2)12-7-13(16-15-12)14(17)18-4/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIRXIILWHMMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NNC(=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152330 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
CAS RN |
2197052-93-8 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197052-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



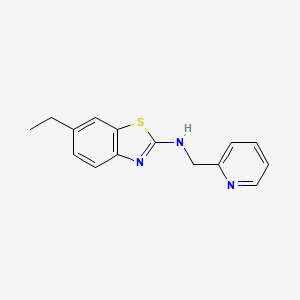
![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)
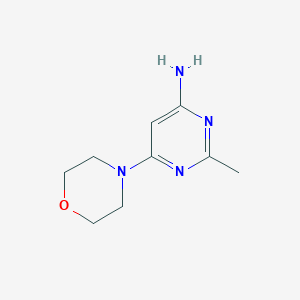


![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)
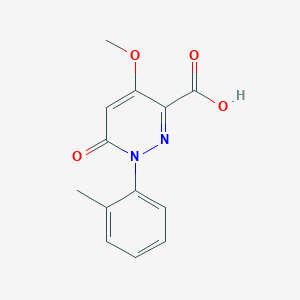
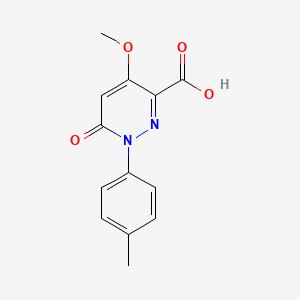
![4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine](/img/structure/B1415381.png)
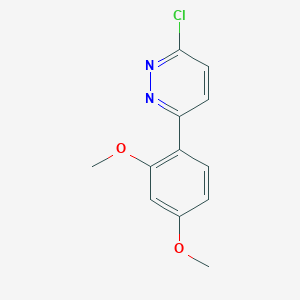

![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)
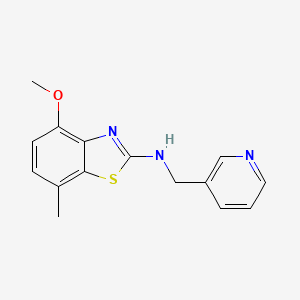
![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)